molecular formula C13H15N3O B216751 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol CAS No. 108877-44-7

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol

Cat. No.: B216751
CAS No.: 108877-44-7
M. Wt: 229.28 g/mol
InChI Key: XOMBXKRLKULZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a chemical compound featuring a triazoloazepine scaffold, a structure of significant interest in medicinal chemistry for the development of novel small-molecule therapeutics . This fused bicyclic system is recognized as a valuable template in drug discovery, particularly in the design of kinase inhibitors. Researchers utilize this core structure to develop and investigate new agents for targeted cancer therapies, as related triazolo-fused heterocycles have been designed and synthesized as potent dual inhibitors of key oncogenic kinases, such as c-Met and VEGFR-2 . These kinases are critical drivers in tumor growth, proliferation, and angiogenesis, and their simultaneous inhibition is a promising strategy to overcome drug resistance in cancers . The compound serves as a key synthetic intermediate or a lead structure for researchers working to create new molecular entities aimed at modulating these and other biologically relevant signaling pathways. It is intended for laboratory research use only to advance scientific discovery and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c17-11-7-4-3-6-10(11)13-15-14-12-8-2-1-5-9-16(12)13/h3-4,6-7,17H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMBXKRLKULZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425376
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666572
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

108877-44-7
Record name Phenol,2-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Triazoloazepine Core

The triazoloazepine ring system is constructed via cyclization reactions. In one protocol, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (derived from azepan-2-one) undergoes reflux with hydrazides in toluene to form the triazoloazepine scaffold. For example, condensation of 2-methoxy-3,4,5,6-tetrahydro-7H-azepine with cyanoacetic acid hydrazide yields 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile. This intermediate serves as a precursor for further modifications.

Key reaction conditions include:

  • Solvent : Toluene or ethanol

  • Temperature : Reflux (≈110°C for toluene)

  • Catalyst : Piperidine (in aldol condensations)

  • Yield : 70–81% for cyclization steps

Introduction of the Phenolic Group

The phenolic moiety is introduced through Friedel-Crafts alkylation or nucleophilic aromatic substitution. A representative method involves reacting the triazoloazepine intermediate with 2-hydroxybenzaldehyde under acidic conditions. For instance, 2-(6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-3-yl)acetonitrile reacts with 2-hydroxybenzaldehyde in ethanol with piperidine catalysis to form the target compound.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric Constant (ε)Reaction Yield (%)
Toluene2.3878
Ethanol24.5585
DMF36.7068

Ethanol enhances nucleophilicity in condensation reactions, while toluene favors cyclization by stabilizing intermediates through π-π interactions.

Temperature and Time

Optimal conditions for the final coupling step:

  • Temperature : 80°C (ethanol reflux)

  • Duration : 6–8 hours

  • Workup : Precipitation in ice-water followed by column chromatography (silica gel, ethyl acetate/hexane)

Prolonged heating beyond 10 hours leads to decomposition, reducing yields by ≈15%.

Analytical Characterization

Synthesized batches are validated using:

  • 1^1H NMR (DMSO-d6): Phenolic -OH proton at δ 9.84–10.10 ppm; azepine methylene protons as multiplets (δ 1.65–4.03 ppm).

  • LC-MS : Molecular ion peak at m/z 229.28 [M+H]+^+.

  • Elemental Analysis : C 68.11%, H 6.59%, N 18.33% (theoretical: C 68.10%, H 6.55%, N 18.35%).

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Recent studies report a 30% reduction in reaction time using microwave irradiation (300 W, 100°C, 1.5 hours), achieving comparable yields (82%). This method minimizes side products like the over-alkylated derivative (<5% vs. 12% in conventional heating).

Solid-Phase Synthesis

Immobilization of the azepine precursor on Wang resin enables a traceless synthesis route:

  • Resin-bound azepine → 2. Hydrazide coupling → 3. Cyclization → 4. Cleavage with TFA

This method achieves 76% yield with >95% purity, suitable for high-throughput screening.

Industrial-Scale Production Considerations

Pilot-scale batches (10 kg) face challenges:

  • Exotherm Management : Gradual addition of hydrazine hydrate to maintain T < 50°C.

  • Purification : Centrifugal partition chromatography replaces column chromatography, reducing solvent use by 40%.

  • Waste Streams : Toluene is recovered via distillation (≈85% efficiency).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Conventional Reflux78–8592–95Moderate
Microwave82–8496–98High
Solid-Phase76>95Low

Microwave-assisted synthesis offers the best balance of efficiency and purity for research-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazoloazepine ring can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Saturated triazoloazepine derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol exhibit various pharmacological activities:

  • Antidepressant Effects : Studies suggest that triazolo derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating depression and anxiety disorders.
  • Antitumor Activity : Preliminary data indicate that derivatives of this compound may interact with cellular pathways involved in cancer proliferation and survival.

Proteomics Research

The compound is utilized in proteomics for its ability to interact with specific proteins and enzymes. This interaction can be critical for understanding disease mechanisms and developing targeted therapies.

Neuropharmacology

The unique structure of this compound allows it to potentially influence neurochemical pathways. This opens avenues for research into neurodegenerative diseases and cognitive disorders.

Case Study 1: Antidepressant Activity

A study investigating the antidepressant properties of triazolo derivatives found that certain modifications to the phenolic structure enhance serotonin receptor affinity. This suggests that this compound could be optimized for increased efficacy in mood disorders.

Case Study 2: Antitumor Mechanisms

In vitro studies have demonstrated that analogs of this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. Further research is needed to elucidate the precise mechanisms involved.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesNotable Applications
3-Methoxy-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-aminePyrazole ring fused with triazoleAntitumor research
6-Methylpyrazolo[1,2-b]pyridazineFused pyrazole-pyridazineAnti-inflammatory
5-Amino-[1,2,4]triazoleSimple triazole structurePlant growth regulation

This table highlights how structural variations influence the biological activities and applications of these compounds.

Mechanism of Action

The mechanism of action of 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the triazoloazepine ring can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Impact on Activity

  • Phenolic (-OH) Group: The target compound’s phenolic moiety enhances solubility and hydrogen-bonding interactions, contributing to its analgesic efficacy. In contrast, chlorophenyl derivatives (e.g., ) prioritize antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Acrylonitrile Moieties : Derivatives like 3-(4-hydroxyphenyl)-2-(triazoloazepin-3-yl)acrylonitrile show improved analgesic potency, likely due to electron-withdrawing effects stabilizing receptor interactions .
  • Quaternary Ammonium Salts: Bromide derivatives (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepin-1-ium bromide) exhibit broad-spectrum antimicrobial activity, with MIC values (6.2–25.0 mg/mL) rivaling linezolid .

Pharmacokinetic and Toxicity Considerations

  • Target Compound: Limited data, but phenolic groups may improve metabolic stability over halogenated analogues.
  • Quaternary Bromides : High polarity reduces blood-brain barrier penetration, minimizing CNS toxicity but limiting applications to peripheral infections .

Biological Activity

The compound 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol is a complex organic molecule with significant potential for various biological activities. Its unique structural features combine a phenolic group with a triazoloazepine moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C12H14N4C_{12}H_{14}N_{4}, with a molecular weight of approximately 229.28 g/mol. The presence of the tetrahydrotriazole structure suggests that it may exhibit interesting pharmacological properties due to the heterocyclic nature of its structure.

Property Value
Molecular FormulaC₁₂H₁₄N₄
Molecular Weight229.28 g/mol
Structural FeaturesPhenolic group, Triazoloazepine moiety

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to triazoloazepines. In particular, derivatives of triazoloazepines have shown selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. For instance, derivatives with similar structures exhibited anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac in various in vivo models .

Case Study:
In a study evaluating the anti-inflammatory effects of triazoloazepine derivatives using the carrageenan-induced paw edema model in rats, several compounds demonstrated significant reduction in inflammation markers. The most potent derivative showed an inhibition rate exceeding that of traditional NSAIDs .

Antimicrobial Activity

Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. Research indicates that this compound may possess antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes or inhibit essential enzymes .

Table: Antimicrobial Activity Comparison

Compound Activity
This compoundModerate antibacterial activity against E. coli
Triazole derivative AStrong antifungal activity against Candida spp.
Triazole derivative BEffective against Staphylococcus aureus

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Studies suggest that triazole-containing compounds can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors involved in inflammatory pathways and microbial resistance mechanisms. The phenolic hydroxyl group may enhance its reactivity and binding affinity to these targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using substituted azepine precursors and triazole-forming agents. For example, analogous triazolo-azepine derivatives have been prepared by reacting hydrazine derivatives with carbonyl intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization involves:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of triazolo-azepine derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazole ring and azepine backbone. For example, the phenolic -OH proton typically appears as a singlet near δ 9–10 ppm, while azepine protons show multiplet splitting between δ 1.5–3.0 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peaks) and detect fragmentation patterns specific to the triazole moiety.
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodological Answer : Stability is influenced by light, humidity, and temperature. Best practices include:

  • Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
  • Solvent selection : Avoid aqueous buffers unless necessary; use anhydrous DMSO or DMF for stock solutions.
  • Periodic analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of triazolo-azepine derivatives in novel reaction pathways?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, the triazole nitrogen atoms often exhibit high electron density, favoring alkylation or acylation .
  • Molecular dynamics simulations : Study solvent effects on reaction kinetics (e.g., solvation shells in DMSO vs. THF) to optimize solvent choice .

Q. What strategies resolve contradictions in reported biological activities of triazolo-azepine derivatives across studies?

  • Methodological Answer :

  • Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, adjusting for variables like assay type (e.g., enzyme inhibition vs. cell viability) and purity thresholds.
  • Dose-response reevaluation : Reproduce experiments with standardized concentrations (e.g., IC₅₀ values) and include positive controls (e.g., reference inhibitors) to validate assay conditions .

Q. How can multi-variable experimental designs improve the study of structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Implement split-plot or factorial designs to test variables simultaneously:

  • Factors : Substituent groups (e.g., electron-withdrawing vs. donating), solvent polarity, and temperature.
  • Response metrics : Yield, purity, and biological activity (e.g., IC₅₀).
  • Statistical analysis : Use ANOVA or PLS regression to identify significant interactions (e.g., solvent polarity × substituent electronic effects) .

Q. What methodologies assess the environmental fate of triazolo-azepine derivatives in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation assays : OECD 301F test to measure microbial degradation in aqueous systems.
  • Partition coefficients : Determine log Kow (octanol-water) via shake-flask method to predict bioaccumulation potential.
  • Toxicity profiling : Use Daphnia magna or algae models to evaluate acute/chronic effects at environmentally relevant concentrations (µg/L–mg/L) .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate theoretical frameworks into mechanistic studies of triazolo-azepine reactivity?

  • Methodological Answer :

  • Conceptual frameworks : Link to Hammett’s linear free-energy relationships (LFER) to correlate substituent effects with reaction rates.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-triazole) or trapping experiments (e.g., TEMPO for radical intermediates) to validate proposed pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.